1-(3-Fluoro-5-iodophenyl)pyrrolidine
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Overview
Description
1-(3-Fluoro-5-iodophenyl)pyrrolidine is a chemical substance that belongs to the class of pyrrolidine compounds . Its molecular formula is C10H11FIN and it has a molecular weight of 291.11 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FIN/c11-8-5-9 (12)7-10 (6-8)13-3-1-2-4-13/h5-7H,1-4H2 .Scientific Research Applications
Chemosensors
A notable application of pyrrolidine derivatives is in the development of chemosensors. For example, a pyrrolidine-constrained bipyridyl-dansyl conjugate with a triazole linker, synthesized through click chemistry, acts as a selective ratiometric and colorimetric chemosensor for Al(3+) ions. This application is based on internal charge transfer (ICT) mechanisms (Maity & Govindaraju, 2010).
Radiochemistry
In radiochemistry, derivatives of pyrrolidine have been synthesized for potential use in imaging dopamine D4 receptors. A specific example involves the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine through electrophilic fluorination, demonstrating the utility in radiochemical synthesis for brain imaging applications (Eskola et al., 2002).
Organic Synthesis
Pyrrolidine derivatives are crucial in organic synthesis, particularly in the enantioselective construction of tertiary fluoride stereocenters. Fluorocyclization reactions with chiral iodine(III)-catalysts lead to fluorinated tetrahydrofurans and pyrrolidines, showcasing their importance in creating complex organic molecules with high stereochemical control (Wang et al., 2020).
Fluorescent Chemosensors
Another application is in the development of fluorescent chemosensors for Fe3+/Fe2+ sensitivity. Pyrrolo[3,4-c]pyridine-based fluorophores, for example, have been synthesized and shown to exhibit high selectivity for Fe3+/Fe2+ cations, further applied in imaging Fe3+ in living HepG2 cells (Maity et al., 2018).
Medicinal Chemistry
In medicinal chemistry, fluoropyrrolidines and (fluoroalkyl)pyrrolidines are synthesized for their potential use in drug development. These compounds are of great interest due to their structural diversity and pharmacological properties, serving as precursors in the synthesis of medicinal drugs and organocatalysts (Pfund & Lequeux, 2017).
Safety and Hazards
Properties
IUPAC Name |
1-(3-fluoro-5-iodophenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FIN/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGYWTIFIUJNMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277834 |
Source
|
Record name | Pyrrolidine, 1-(3-fluoro-5-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-22-0 |
Source
|
Record name | Pyrrolidine, 1-(3-fluoro-5-iodophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 1-(3-fluoro-5-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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